2-(2-Chlorophenyl)-1-(1-fluorocyclopropyl)prop-2-en-1-one
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Overview
Description
2-(2-Chlorophenyl)-1-(1-fluorocyclopropyl)prop-2-en-1-one is an organic compound that features a chlorophenyl group and a fluorocyclopropyl group attached to a prop-2-en-1-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-1-(1-fluorocyclopropyl)prop-2-en-1-one typically involves the reaction of 2-chlorobenzaldehyde with 1-fluorocyclopropylmethyl ketone under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like ethanol. The mixture is heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-1-(1-fluorocyclopropyl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2-(2-Chlorophenyl)-1-(1-fluorocyclopropyl)prop-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which 2-(2-Chlorophenyl)-1-(1-fluorocyclopropyl)prop-2-en-1-one exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)-1-(1-fluorocyclopropyl)ethanone
- 2-(2-Chlorophenyl)-1-(1-fluorocyclopropyl)propan-1-one
- 2-(2-Chlorophenyl)-1-(1-fluorocyclopropyl)but-2-en-1-one
Uniqueness
2-(2-Chlorophenyl)-1-(1-fluorocyclopropyl)prop-2-en-1-one is unique due to the presence of both a chlorophenyl group and a fluorocyclopropyl group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Properties
CAS No. |
184300-39-8 |
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Molecular Formula |
C12H10ClFO |
Molecular Weight |
224.66 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-1-(1-fluorocyclopropyl)prop-2-en-1-one |
InChI |
InChI=1S/C12H10ClFO/c1-8(11(15)12(14)6-7-12)9-4-2-3-5-10(9)13/h2-5H,1,6-7H2 |
InChI Key |
AFRDWRSVELZVNB-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=CC=C1Cl)C(=O)C2(CC2)F |
Origin of Product |
United States |
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